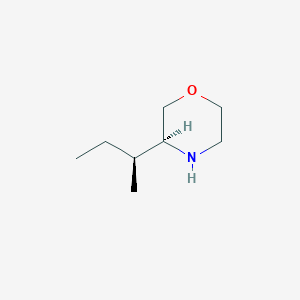

(S)-3-((S)-sec-butyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-[(2S)-butan-2-yl]morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-3-7(2)8-6-10-5-4-9-8/h7-9H,3-6H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWGVQPIIJMNYNR-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1COCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693468 | |

| Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273577-23-3 | |

| Record name | (3S)-3-[(2S)-butan-2-yl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Morpholine Derivatives in Modern Synthetic Chemistry and Materials Science

The morpholine (B109124) ring, a heterocyclic compound featuring both amine and ether functional groups, is a privileged structure in chemistry. researchgate.netresearchgate.net Its derivatives are not merely laboratory curiosities but are integral to a wide array of applications, from pharmaceuticals to materials science. chemsociety.org.ng In synthetic chemistry, morpholines serve as versatile building blocks, catalysts, and solvents. The presence of the nitrogen atom imparts basicity, while the ether oxygen can engage in hydrogen bonding, influencing solubility and reactivity. chemsociety.org.ng

Morpholine derivatives are key components in numerous biologically active compounds, exhibiting a broad spectrum of activities. researchgate.netchemsociety.org.ng Their structural motif is found in pharmaceuticals, where they can contribute to improved pharmacokinetic profiles. researchgate.net Beyond medicine, morpholine derivatives are utilized as corrosion inhibitors, agricultural chemicals like fungicides, and in the formulation of industrial products such as emulsifiers and dyes. chemsociety.org.ngsmolecule.com The inherent stability and conformational flexibility of the morpholine ring make it an attractive scaffold for the design of new functional molecules.

Rationale for Focused Research on Stereodefined 3 Substituted Morpholine Systems

The introduction of a substituent at the 3-position of the morpholine (B109124) ring, particularly with a defined stereochemistry, opens up new avenues for creating highly specific and potent chemical entities. The focus on stereodefined 3-substituted morpholines stems from the understanding that the three-dimensional arrangement of atoms in a molecule is critical to its function. In medicinal chemistry, for instance, often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. rsc.org

Research into 3-substituted morpholines is driven by their potential as chiral auxiliaries and in the synthesis of enantiomerically pure compounds. acs.org The defined stereocenter at the 3-position can direct the stereochemical outcome of subsequent reactions, enabling the synthesis of complex molecules with high precision. Furthermore, the substituent at this position can be tailored to interact with specific biological targets, making these compounds valuable for drug discovery and development. acs.org The synthesis of such stereodefined systems often requires sophisticated asymmetric synthesis techniques to control the absolute configuration of the chiral centers. rsc.orgnih.gov

Applications in Materials Science and Chiral Catalysis

Polymeric Materials and Biomaterials Engineering

The ring-opening polymerization of (S)-3-((S)-sec-butyl)morpholine-2,5-dione (BMD), a monomer derived from amino acids, is a key strategy for producing biodegradable poly(ester-amide)s, also known as polydepsipeptides. researchgate.netgoogle.comacs.org These polymers are of significant interest for biomedical applications due to their combination of properties inherited from both polyesters and polyamides, such as degradability and strong intermolecular interactions. researchgate.net

Oligodepsipeptides (ODPs) with alternating amino acid and α-hydroxy acid residues are synthesized through the ring-opening polymerization (ROP) of morpholine-2,5-dione (B184730) derivatives like BMD. acs.org This process is typically conducted in the melt using catalysts such as stannous octoate [Sn(Oct)₂]. acs.org The choice of catalyst influences the outcome of the polymerization. For instance, the ROP of BMD in bulk at 135 °C for 24 hours with Sn(Oct)₂ yields an ODP with a number-average molecular weight (Mn) of 4.5 kDa. researchgate.net Alternative catalysts, such as magnesium ethoxide (Mg(OEt)₂), have also been explored, yielding ODPs with an Mn of 4.0 kDa and achieving a monomer conversion of 57 mol%. researchgate.net

Table 1: Catalyst Performance in Ring-Opening Polymerization of BMD researchgate.net

| Catalyst | Temperature (°C) | Time (h) | Number-Average Molecular Weight (Mn) (kDa) | Monomer Conversion (mol%) |

| Sn(Oct)₂ | 135 | 24 | 4.5 | Not Reported |

| Mg(OEt)₂ | Not Reported | Not Reported | 4.0 | 57 |

Building upon the synthesis of ODPs, researchers have developed biodegradable multiblock copolymers with properties that can be tailored for specific applications. acs.orgrsc.orgfrontiersin.org For example, a multiblock copolymer has been synthesized containing blocks of oligo(3-sec-butyl-morpholine-2,5-dione) (oBMD) and oligo(3-methyl-morpholine-2,5-dione) (oMMD). researchgate.net This copolymer was created through a polyaddition reaction using an aliphatic diisocyanate, resulting in a material with a molecular weight of approximately 40,000 g·mol⁻¹. researchgate.net

The tunability of these copolymers stems from the ability to alter the composition and length of the constituent blocks. This control allows for the fine-tuning of macroscopic properties to meet the demands of various applications, including drug delivery and tissue engineering. researchgate.net The inherent biodegradability is conferred by the presence of hydrolyzable ester and amide bonds within the polymer backbone. researchgate.net

Understanding the behavior of morpholine-based oligomers and polymers at interfaces is crucial for their application in areas like drug delivery and biomaterial coatings. researchgate.net Studies on the interfacial properties of telechelic ODPs and multiblock copolymers containing ODP blocks at the air-water interface have revealed interesting phenomena. researchgate.net A key finding from this research is that while these oligomers and copolymers exhibit crystallinity in their bulk form, this crystalline structure is not observed when they are constrained to an air-water interface. researchgate.net Techniques such as polarization modulation infrared reflection absorption spectroscopy are employed to probe the hydrogen bonding and secondary structures within these monolayers, providing insights that guide the design of next-generation biomaterials with sophisticated surface properties. researchgate.net

The unique properties of polydepsipeptides derived from morpholine-2,5-diones make them candidates for advanced functional materials, including shape-memory polymers (SMPs). researchgate.net SMPs are stimuli-responsive materials capable of changing from a temporary, programmed shape back to their original, permanent shape upon exposure to an external trigger, such as heat. This effect is a result of the polymer's specific morphology combined with a thermomechanical programming process. The development of bioresorbable polymers from polydepsipeptides opens the door to creating SMPs that are also biodegradable, a desirable characteristic for temporary medical implants and devices. researchgate.net

Chiral Catalysis and Ligand Design

The inherent chirality of (S)-3-((S)-sec-butyl)morpholine makes it and similar morpholine (B109124) structures attractive candidates for use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

While the use of morpholine as a structural component in organocatalysts is an area of active research, the specific evaluation of (S)-3-((S)-sec-butyl)morpholine as a chiral ligand in asymmetric transformations is not extensively documented in current literature. The focus has largely been on other substituted chiral morpholines.

Generally, the morpholine ring has been considered less effective than other cyclic amines, like pyrrolidine, in enamine-based organocatalysis. This reduced reactivity is often attributed to the electronic effect of the ring oxygen and the conformational properties of the morpholine ring. However, recent studies have shown that certain chiral morpholine-based catalysts, particularly those incorporating a carboxylic acid group, can be highly effective in reactions like the 1,4-addition of aldehydes to nitroolefins. Furthermore, morpholine itself can act as a nucleophile in asymmetric ring-opening reactions catalyzed by chiral guanidinium (B1211019) salts, affording chiral 1,3-diol derivatives with high enantioselectivity. acs.org These findings suggest that while direct application of (S)-3-((S)-sec-butyl)morpholine as a ligand may be underexplored, the broader class of chiral morpholines holds significant potential for the development of novel and efficient asymmetric catalytic systems. researchgate.netresearchgate.net

Design Principles for Novel Morpholine-Derived Chiral Catalysts

The design of effective chiral catalysts hinges on several key principles, many of which are exemplified by catalysts derived from morpholine scaffolds. The goal is to create a well-defined chiral pocket or environment around a catalytically active metal center or, in the case of organocatalysis, a reactive site. This environment preferentially stabilizes the transition state leading to one enantiomer of the product over the other.

Key design considerations for morpholine-derived chiral catalysts include:

Stereocontrol Elements: The substituents on the morpholine ring, such as the sec-butyl group in (S)-3-((S)-sec-butyl)morpholine, act as crucial stereocontrol elements. Their size, shape, and conformational flexibility dictate the steric environment of the catalytic site.

Ligand Backbone Rigidity: A rigid or semi-rigid ligand backbone is often desirable to minimize conformational ambiguity, leading to a more predictable and highly ordered transition state. The morpholine ring provides a degree of rigidity.

Coordination Sites: The nitrogen and oxygen atoms of the morpholine ring can act as coordination sites for metal ions, forming stable chelate complexes. The nitrogen atom's basicity and the oxygen's Lewis basicity can be fine-tuned by substituents.

Modularity: The synthesis of morpholine derivatives often allows for modular assembly, where different substituents can be readily introduced to create a library of ligands for catalyst screening and optimization.

Mechanistic Studies of Enantioselective Reactions Catalyzed by Morpholine-Based Systems

Mechanistic studies are crucial for understanding how morpholine-based catalysts achieve enantioselectivity and for the rational design of improved catalysts. These studies often involve a combination of experimental techniques (kinetics, isotopic labeling) and computational modeling.

For instance, in asymmetric hydrogenations or transfer hydrogenations, a common application for chiral amine-containing ligands, the mechanism often involves the formation of a transient metal-hydride species. The chiral morpholine ligand directs the approach of the prochiral substrate to the metal center, and the stereochemical outcome is determined by the non-covalent interactions (steric repulsion, hydrogen bonding) between the substrate and the chiral ligand in the transition state. While specific mechanistic data for (S)-3-((S)-sec-butyl)morpholine is not available, studies on other chiral morpholine-based catalysts have elucidated these fundamental principles.

Agrochemical Research and Development

The morpholine ring is a well-established pharmacophore in agrochemical research, found in the structure of numerous commercially successful fungicides. e3s-conferences.org The specific stereochemistry and lipophilicity imparted by substituents like the sec-butyl group can significantly influence the biological activity and selectivity of these compounds.

Structure-Activity Relationship (SAR) Studies for Pesticidal Applications of Morpholine Derivatives

Structure-activity relationship (SAR) studies are fundamental to the discovery and optimization of new pesticides. For morpholine derivatives, SAR studies have revealed several key trends:

| Structural Feature | Impact on Pesticidal Activity |

| N-Substitution | The nature of the substituent on the morpholine nitrogen is critical. Large, lipophilic groups often enhance fungicidal activity by improving membrane permeability and interaction with the target enzyme. |

| C-Substitution | Substitution on the carbon atoms of the morpholine ring, such as the sec-butyl group, can influence potency, spectrum of activity, and selectivity. Chiral centers on these substituents can lead to significant differences in the activity of stereoisomers. |

| Overall Lipophilicity | A balance of lipophilicity and hydrophilicity is crucial for effective transport within the plant and to the site of action. |

Design and Synthesis of Novel Insecticidal, Fungicidal, and Herbicidal Agents Based on Morpholine Scaffolds

The morpholine scaffold continues to be a building block for the design of new agrochemicals. researchgate.net The strategy often involves incorporating the morpholine moiety into a larger molecule containing other known toxophores or by modifying existing morpholine-based pesticides to improve their efficacy, selectivity, or environmental profile.

Fungicides: The primary mode of action for many morpholine fungicides is the inhibition of sterol biosynthesis in fungi, specifically targeting the enzymes Δ14-reductase and/or Δ8→Δ7-isomerase. e3s-conferences.org The design of new fungicides often focuses on optimizing the interaction with these enzymes.

Insecticides and Herbicides: While less common than fungicides, morpholine derivatives have been explored for insecticidal and herbicidal activities. The design principles in these areas would target different biological pathways specific to insects or plants.

The synthesis of novel morpholine derivatives often involves multi-step sequences starting from readily available precursors. The introduction of chirality, as in (S)-3-((S)-sec-butyl)morpholine, requires the use of chiral starting materials or asymmetric synthesis methodologies.

Role of Morpholine Derivatives in Plant Growth Regulation

Beyond their use as pesticides, some morpholine derivatives have been investigated for their effects on plant growth. These compounds can influence various physiological processes in plants, such as germination, root development, and flowering. The specific mechanisms are often not fully elucidated but may involve interactions with plant hormones or other signaling molecules. The structural features of the morpholine derivative, including the nature and stereochemistry of its substituents, would be expected to play a critical role in determining its activity as a plant growth regulator.

Chemical Probe and Tool Compound Development for Biological Systems (excluding direct drug application or clinical trials)

In the realm of chemical biology, small molecules are indispensable tools for probing the function of proteins and elucidating biological pathways. The morpholine scaffold, due to its favorable physicochemical properties and synthetic accessibility, is often incorporated into the design of such chemical probes. google.com

A chemical probe should ideally possess high affinity and selectivity for its intended biological target. The development of such probes often involves an iterative process of design, synthesis, and biological evaluation. The morpholine ring can serve several purposes in a chemical probe:

Scaffold: It can provide a rigid framework to orient other functional groups in a specific three-dimensional arrangement for optimal interaction with a protein binding site.

Solubility and Permeability: The presence of the morpholine moiety can improve the aqueous solubility and cell permeability of a compound, which are crucial properties for a useful biological tool. google.com

Metabolic Stability: In some cases, the morpholine ring can enhance the metabolic stability of a molecule, prolonging its half-life in biological systems and allowing for more robust experimental outcomes. google.com

While (S)-3-((S)-sec-butyl)morpholine itself has not been reported as a specific chemical probe, its structural motifs are representative of those found in more complex molecules designed to interact with biological systems. The chiral sec-butyl group could, for instance, be designed to fit into a specific hydrophobic pocket of a target protein, contributing to binding affinity and selectivity.

Peptidomimetic and Macrocyclic Chemistry Focused on Structural Constraints and Molecular Recognition

The strategic introduction of (S)-3-((S)-sec-butyl)morpholine into peptide backbones or as a component of macrocyclic structures is primarily driven by the desire to impose specific conformational constraints. The morpholine ring, typically adopting a chair-like conformation, acts as a rigidifying element, reducing the conformational flexibility inherent in linear peptides. acs.org This pre-organization of the molecular architecture can lead to an entropic advantage upon binding to a biological target, often resulting in enhanced affinity and selectivity.

The stereochemistry at both the C3 and the sec-butyl substituent of (S)-3-((S)-sec-butyl)morpholine plays a critical role in dictating the spatial projection of the alkyl group. In its preferred chair conformation, the bulky sec-butyl group is expected to occupy an equatorial position to minimize steric strain. lumenlearning.com This predictable orientation allows for the precise positioning of the hydrophobic sec-butyl side chain, which can then engage in crucial non-covalent interactions within a binding pocket.

Detailed Research Findings

Research into diversity-oriented synthesis (DOS) has highlighted the utility of morpholine-based building blocks in creating vast libraries of structurally diverse peptidomimetics. researchgate.netresearchgate.net These approaches often utilize amino acid precursors to generate chiral morpholine scaffolds, underscoring the intrinsic link between these heterocycles and peptide chemistry. e3s-conferences.org The primary goal of such strategies is to explore novel chemical space and identify compounds with desirable biological activities, which are often underpinned by the specific three-dimensional arrangement of functional groups. lifechemicals.com

Structural Constraints in Peptidomimetics:

The incorporation of C3-substituted morpholines as dipeptide isosteres serves to constrain the local backbone conformation. nih.gov The rigid nature of the morpholine ring restricts the available Ramachandran space that would be accessible to a linear dipeptide segment. The specific (S,S)-configuration of (S)-3-((S)-sec-butyl)morpholine would be expected to mimic a particular turn or extended conformation, depending on its integration into the peptide chain. This can be particularly valuable in stabilizing secondary structures like β-turns or helical motifs, which are often critical for protein-protein interactions. nih.gov

Computational modeling and conformational analysis of related substituted heterocycles have shown that the energy barrier for ring inversion is significant, ensuring that the morpholine ring remains in its low-energy chair conformation under physiological conditions. libretexts.org This inherent rigidity is a key attribute for its use as a structural constraint in peptidomimetics.

Role in Macrocyclic Chemistry:

The sec-butyl substituent can participate in intramolecular hydrophobic interactions, helping to stabilize a specific macrocyclic conformation. Alternatively, if oriented outwards, it can contribute to the molecule's binding interface with a target protein. The synthesis of large combinatorial libraries of macrocycles has been shown to be an effective method for discovering potent and selective ligands, and the inclusion of diverse building blocks like C-substituted morpholines is crucial for expanding the structural diversity of these libraries. researchgate.net

Molecular Recognition:

The ability of a molecule to selectively bind to its biological target is fundamental to its function. Molecular recognition is driven by a combination of non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. researchgate.net The (S)-3-((S)-sec-butyl)morpholine scaffold contributes to molecular recognition primarily through the presentation of its sec-butyl group for hydrophobic and van der Waals interactions.

The chirality of the morpholine ring and its substituent ensures a specific spatial arrangement of these interaction points, which is crucial for enantioselective recognition by a chiral binding site, such as those found in proteins. Studies on other chiral molecules have demonstrated that subtle changes in stereochemistry can have a profound impact on binding affinity and biological activity, highlighting the importance of using enantiomerically pure building blocks like (S)-3-((S)-sec-butyl)morpholine in drug design.

While direct experimental data on the binding of (S)-3-((S)-sec-butyl)morpholine-containing ligands is not available in the public domain, we can infer its potential from structure-activity relationship (SAR) studies of other morpholine-containing bioactive molecules. e3s-conferences.org These studies often reveal that the nature and orientation of substituents on the morpholine ring are critical for potent biological activity.

| Feature | Implication for (S)-3-((S)-sec-butyl)morpholine |

| Rigid Morpholine Core | Induces local conformational constraint in peptidomimetics. |

| (S,S)-Stereochemistry | Dictates a specific 3D orientation of the sec-butyl group. |

| Equatorial sec-Butyl Group | Minimizes steric strain and presents a hydrophobic surface. |

| Incorporation in Macrocycles | Influences overall ring conformation and solubility. |

| Chiral Hydrophobic Side Chain | Facilitates enantioselective molecular recognition through van der Waals and hydrophobic interactions. |

Table 1. Inferred Properties and Applications of (S)-3-((S)-sec-butyl)morpholine in Peptidomimetic and Macrocyclic Chemistry.

Future Research Directions and Emerging Opportunities

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Synthesis Prediction

The convergence of artificial intelligence (AI) and chemistry offers a transformative approach to molecular design and synthesis. For a molecule like (S)-3-((S)-sec-butyl)morpholine, AI and machine learning (ML) could significantly accelerate the discovery of new derivatives with tailored properties.

Synthesis Prediction: One of the major hurdles in organic chemistry is devising efficient synthetic routes. Retrosynthesis prediction tools, powered by machine learning, can analyze the structure of (S)-3-((S)-sec-butyl)morpholine and propose viable synthetic pathways. These tools can identify the most efficient and cost-effective routes, minimizing the trial-and-error often associated with complex organic synthesis.

A hypothetical workflow could involve:

Defining desired properties for a new derivative of (S)-3-((S)-sec-butyl)morpholine.

Using a generative AI model to create a library of candidate molecules.

Employing predictive models to screen these candidates for activity and other properties.

Utilizing a retrosynthesis tool to devise the most efficient synthetic route for the most promising candidate.

Exploration of Novel Stereoselective Synthesis Methodologies Beyond Current Paradigms

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (S)-3-((S)-sec-butyl)morpholine. While traditional methods for stereoselective synthesis exist, future research should focus on developing more efficient, sustainable, and versatile methodologies.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Future work could focus on developing novel organocatalysts that can efficiently construct the chiral morpholine (B109124) ring system with the desired (S,S) configuration. This could involve the design of new chiral amines, phosphoric acids, or other organocatalysts that can promote the key bond-forming reactions with high enantioselectivity and diastereoselectivity.

Biocatalysis: Enzymes are highly efficient and selective catalysts. The use of engineered enzymes, or "designer enzymes," could provide a green and highly effective route to (S)-3-((S)-sec-butyl)morpholine. For example, specific transaminases or oxidases could be evolved in the laboratory to catalyze the key stereoselective steps in the synthesis of this molecule, often under mild and environmentally friendly conditions.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, efficiency, and scalability. Developing a continuous flow synthesis for (S)-3-((S)-sec-butyl)morpholine would allow for precise control over reaction parameters, leading to higher yields and purities. This approach is particularly well-suited for reactions that are difficult to control in a batch setup.

Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring

To optimize and understand the novel synthetic methodologies described above, advanced in-situ characterization techniques are essential. These techniques allow for real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of intermediates.

Spectroscopic Methods: Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can be used to monitor the progress of a reaction in real-time. For the synthesis of (S)-3-((S)-sec-butyl)morpholine, these methods could be used to track the consumption of starting materials and the formation of the desired product, as well as any side products.

Chiral Separations: The development of rapid and efficient methods for chiral analysis is crucial for monitoring the stereochemical outcome of a reaction. In-situ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with chiral stationary phases could be integrated into a reaction setup to provide real-time feedback on the enantiomeric and diastereomeric purity of the product.

Investigations into the Role of Chiral Morpholine Derivatives in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The chiral nature and hydrogen bonding capabilities of (S)-3-((S)-sec-butyl)morpholine make it an intriguing building block for the construction of complex supramolecular assemblies.

Chiral Recognition: The well-defined three-dimensional structure of (S)-3-((S)-sec-butyl)morpholine could be exploited for chiral recognition. This molecule could be incorporated into larger host molecules, such as crown ethers or cyclodextrins, to create receptors that can selectively bind to other chiral molecules. Such systems could have applications in chiral sensing, separation, and asymmetric catalysis.

Self-Assembly: Chiral molecules can often self-assemble into highly ordered structures, such as helices, sheets, and tubes. The specific stereochemistry of (S)-3-((S)-sec-butyl)morpholine could direct its self-assembly into unique and potentially functional supramolecular architectures. These assemblies could exhibit interesting properties, such as chiroptical activity or the ability to act as templates for the synthesis of other materials.

Expanding the Scope of Material Science Applications and Sustainable Polymer Design

The unique properties of chiral molecules are increasingly being harnessed in the field of material science. (S)-3-((S)-sec-butyl)morpholine could serve as a valuable chiral building block for the creation of new materials with advanced properties.

Chiral Polymers: Incorporating (S)-3-((S)-sec-butyl)morpholine into a polymer backbone could lead to the development of new chiral polymers. These materials could have applications in a variety of areas, including chiral chromatography, enantioselective membranes, and as components in "smart" materials that respond to external stimuli.

Sustainable Polymers: The drive towards a more sustainable future has led to increased interest in the development of biodegradable and recyclable polymers. The morpholine ring is a feature in some biologically relevant molecules, and it is conceivable that polymers derived from (S)-3-((S)-sec-butyl)morpholine could be designed to be biodegradable. Future research could focus on developing polymerization methods that are environmentally friendly and on studying the lifecycle of these new materials.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing (S)-3-((S)-sec-butyl)morpholine with high stereochemical fidelity?

- Methodological Answer :

- Step 1 : Start with a chiral precursor such as (S)-sec-butylamine. React with diethylene glycol under acidic conditions (e.g., H₂SO₄) to form the morpholine ring via cyclization .

- Step 2 : Optimize reaction temperature (reflux conditions) and stoichiometry to minimize racemization.

- Step 3 : Use chiral chromatography (e.g., HPLC with a cellulose-based column) or enzymatic resolution to isolate the (S,S)-enantiomer .

- Validation : Confirm enantiopurity via polarimetry ([α]D) and chiral HPLC retention time comparison with known standards .

Q. Which spectroscopic techniques are critical for characterizing (S)-3-((S)-sec-butyl)morpholine?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using ¹H and ¹³C NMR, focusing on coupling constants (e.g., vicinal protons in the morpholine ring and sec-butyl group) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., C-O-C stretch at ~1,100 cm⁻¹ in morpholine) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 143.23 g/mol) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve absolute configuration .

Q. What purification strategies are effective for isolating (S)-3-((S)-sec-butyl)morpholine from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water to remove polar impurities.

- Column Chromatography : Employ silica gel with gradient elution (hexane:EtOAc) .

- Crystallization : Optimize solvent (e.g., dichloromethane/hexane) for high-purity crystals .

- Purity Validation : ≥97% purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the biological target interactions of (S)-3-((S)-sec-butyl)morpholine?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model binding to proteasomes or enzymes (e.g., β-lactamases), leveraging the compound’s stereochemistry .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) .

- QSAR Analysis : Correlate substituent effects (e.g., sec-butyl vs. cyclobutyl) with inhibitory activity .

- Validation : Compare computational IC₅₀ values with in vitro enzymatic assays .

Q. What experimental strategies resolve contradictions in reported biological activities of (S)-3-((S)-sec-butyl)morpholine?

- Methodological Answer :

- Variable Analysis : Test hypotheses by controlling variables (e.g., enantiopurity, solvent used in assays) .

- Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Off-Target Screening : Use kinome-wide profiling to identify unintended interactions .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) .

Q. How does stereochemistry influence the compound’s interaction with chiral biological targets?

- Methodological Answer :

- Enantiomer Comparison : Synthesize both (S,S) and (R,R) forms and test binding affinity via surface plasmon resonance (SPR) .

- Crystallographic Studies : Resolve co-crystal structures with target proteins (e.g., proteasome subunits) to map stereochemical recognition .

- Pharmacodynamic Profiling : Compare pharmacokinetics (e.g., t₁/₂, AUC) in animal models to assess stereoselective metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.